molecular formula C15H22N2O B8395097 (7-Methoxytetralin-1-yl)piperazine

(7-Methoxytetralin-1-yl)piperazine

Cat. No.: B8395097
M. Wt: 246.35 g/mol
InChI Key: KXEROXFYRWYIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxytetralin-1-yl)piperazine is a high-purity chemical compound that combines a 7-methoxytetralin scaffold with a piperazine moiety, making it a valuable intermediate in medicinal chemistry and pharmacology research. The tetralin (1,2,3,4-tetrahydronaphthalene) structure is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets . The incorporation of a methoxy group at the 7-position, as seen in related structures like 7-Methoxy-1-tetralone , can fine-tune the compound's electronic properties and binding affinity. The piperazine ring is a highly versatile pharmacophore that can improve water solubility and provide key interactions with receptor sites . This molecular architecture suggests potential applications in the synthesis of compounds for neuroscientific research, given the historical use of similar structures in developing ligands for central nervous system targets. Researchers may employ this compound as a key building block in the design and synthesis of novel molecules for high-throughput screening, structure-activity relationship (SAR) studies, and the development of potential probes for G-protein coupled receptors (GPCRs) or other enzyme systems. The product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperazine

InChI

InChI=1S/C15H22N2O/c1-18-13-6-5-12-3-2-4-15(14(12)11-13)17-9-7-16-8-10-17/h5-6,11,15-16H,2-4,7-10H2,1H3

InChI Key

KXEROXFYRWYIGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCC2N3CCNCC3)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Modifications and Target Affinity

Piperazine derivatives exhibit significant variability in pharmacological profiles depending on substituents. Key comparisons include:

Piperazine vs. Piperidine Linkers
  • Thiazolo[5,4-d]pyrimidine Derivatives: Piperidine-substituted compound 1 (Ki = 594 nM at hA2AAR) showed 10-fold lower affinity than its piperazine analog 3 (Ki = 58 nM), highlighting the superiority of piperazine in adenosine receptor binding . Substitutions on the piperazine ring (e.g., benzyl, phenyl) further modulate activity. Phenylethyl or para-substituted groups (e.g., OCH2CH2OCH3) reduced binding, while ethylamine chains enhanced hA2AAR affinity .
Substitution Patterns on the Piperazine Ring
  • Coumarin-Piperazine Derivatives: Compounds with a three-carbon linker between coumarin and piperazine, an acetyl group at C-6, and ortho/meta/para-phenyl substituents exhibited subnanomolar 5-HT1A affinity (e.g., 3d, Ki < 1 nM). Replacing piperazine with morpholine or introducing para-chloro/nitro groups drastically reduced activity .
  • Arylpiperazines :
    • Compound 18 (1-(2-methoxyphenyl)-4-phthalimidobutylpiperazine) demonstrated exceptional 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself. The 2-methoxy group and extended N4-substituent were critical for selectivity and potency .
Rigid vs. Flexible Substituents
  • The tetralin moiety in (7-Methoxytetralin-1-yl)piperazine introduces rigidity compared to simpler phenyl or benzyl groups. This may enhance target selectivity by reducing conformational flexibility, akin to bicyclic systems in PARP-1 inhibitors .

Metabolic Stability

Piperazine rings are often metabolic hotspots. For example:

  • In Chagas disease drug candidates, piperazine deethylation and N-oxide formation were major metabolic pathways. Replacing piperazine with isosteres (e.g., diazepanes) improved metabolic stability .
  • The methoxy group in this compound may sterically hinder oxidative metabolism, similar to 2-methoxyphenyl substituents in arylpiperazines .

Selectivity Profiles

  • PARP-1 Inhibitors: Piperazine-substituted naphthoquinones showed enhanced PARP-1 selectivity over other isoforms, attributed to optimized hydrogen bonding and steric interactions .
  • 5-HT1A vs. 5-HT2A Receptors: Subnanomolar 5-HT1A affinity in coumarin-piperazine derivatives (3d, 5d) correlated with ortho/meta substituents, while para-substituents reduced selectivity .

Data Tables: Key Pharmacological Comparisons

Table 2: Impact of Substituents on Piperazine Activity

Substituent Type Example Compounds Effect on Activity
Benzyl/Phenyl Thiazolo[5,4-d]pyrimidine Moderate to high hA2AAR affinity (Ki = 58–594 nM)
Phenylethyl/para-OCH3 Compound 5 Reduced binding (Ki > 100 nM)
Ethylamine Chains Compounds 7–8 Improved hA2AAR affinity (Ki < 50 nM)
2-Methoxyphenyl Arylpiperazine 18 Exceptional 5-HT1A selectivity (Ki = 0.6 nM)

Preparation Methods

Reaction Mechanism and Substrate Preparation

The most widely documented method for synthesizing (7-methoxytetralin-1-yl)piperazine involves reductive amination of 7-methoxy-1-tetralone with piperazine derivatives. This two-step process begins with the condensation of the ketone with a protected piperazine, such as 1-formyl piperazine, in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). The Lewis acid catalyzes imine formation by dehydrating the reaction mixture, as evidenced by the disappearance of ketone absorption in infrared spectra. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol yields the secondary amine, with the methoxytetralin moiety directly bonded to the piperazine nitrogen.

Key advantages of this method include:

  • High stereoselectivity : The bulky tetralin group directs reduction to favor the desired stereoisomer.

  • Yield optimization : Patent data report isolated yields of 73.3% for the free base, increasing to 85% when converted to fumarate salts.

Catalytic and Solvent Systems

Titanium(IV) isopropoxide serves dual roles as both a Lewis acid and dehydrating agent, enabling imine formation under mild conditions (60–65°C). Ethanol is the preferred solvent for the reduction step due to its compatibility with NaBH₄, though toluene has been used for intermediate purification via azeotropic distillation. Post-reduction workup involves sequential acid-base extraction:

  • Acidic wash : Removes unreacted starting materials using 1N HCl.

  • Basification : Sodium carbonate liberates the free base, which is extracted into methylene chloride.

Alternative Synthetic Pathways

Nucleophilic Substitution and Alkylation

While less common, alkylation of pre-formed piperazine with halogenated tetralin derivatives offers an alternative route. For example, 7-methoxy-1-chlorotetralin reacts with piperazine in refluxing toluene, though this method suffers from lower yields (≤50%) due to competing elimination reactions. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity, achieving conversions >60% under microwave irradiation.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Economic viability hinges on solvent recovery and catalyst reuse. Xylene and toluene are favored for their high boiling points and azeotropic water removal capabilities. Patent data indicate that Ti(OiPr)₄ can be recovered via filtration of the sodium hydroxide quench precipitate, though yields drop by 8–12% upon reuse.

Impurity Control

The principal impurity, exo-isomers arising from competing reduction pathways, is mitigated by:

  • Low-temperature reduction : Maintaining temperatures below 15°C during NaBH₄ addition.

  • Crystallization : Hexane trituration reduces exo-content to <0.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : The piperazine protons resonate as a multiplet at δ 2.8–3.2 ppm, while the tetralin methoxy group appears as a singlet at δ 3.7 ppm.

  • IR : Absence of carbonyl stretches (1700 cm⁻¹) confirms complete reduction.

Purity Assessment

HPLC analyses under reverse-phase conditions (C18 column, acetonitrile/water) show ≥98.5% purity for fumarate salts, with LOD <0.1% for residual solvents .

Q & A

Q. What emerging therapeutic targets are explored for this compound beyond CNS disorders?

  • Methodological Answer : Recent studies highlight antiplatelet activity (via COX-1 inhibition) and anticancer potential (e.g., tubulin polymerization inhibition). High-throughput screening against kinase libraries (e.g., EGFR, BRAF) identifies novel targets, supported by transcriptomic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.